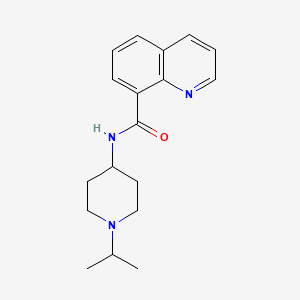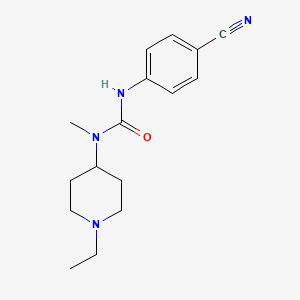
N-(1-propan-2-ylpiperidin-4-yl)quinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-propan-2-ylpiperidin-4-yl)quinoline-8-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as PIPQA and has been shown to have a variety of interesting properties that make it useful for a range of different applications. In
Mécanisme D'action
The mechanism of action for PIPQA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, PIPQA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have a range of effects on the body.
Biochemical and Physiological Effects:
PIPQA has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase, PIPQA has also been shown to have antioxidant properties, which may make it useful for the treatment of oxidative stress-related diseases. Additionally, PIPQA has been shown to have anti-inflammatory effects, which could make it useful for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of PIPQA is its excellent fluorescent properties, which make it ideal for use in imaging studies. Additionally, PIPQA has been shown to have a range of potential applications in the development of new drugs. However, one of the limitations of PIPQA is its relatively low yield in the synthesis process, which can make it difficult to produce in large quantities.
Orientations Futures
There are a number of future directions for research on PIPQA. One promising area of research involves the development of new drugs based on the structure of PIPQA. Additionally, further research is needed to fully understand the mechanism of action of PIPQA and its potential applications in the treatment of various diseases. Finally, there is a need for research into improving the synthesis method for PIPQA, in order to increase its yield and make it more accessible for scientific research.
Méthodes De Synthèse
The synthesis method for PIPQA is a complex process that involves several steps. The first step involves the reaction of 4-piperidone with 2-bromo-1-propanol to form 1-(4-hydroxybutyl)piperidin-4-one. This intermediate is then reacted with 8-chloroquinoline to form the final product, N-(1-propan-2-ylpiperidin-4-yl)quinoline-8-carboxamide. The overall yield of this process is typically around 20-30%.
Applications De Recherche Scientifique
PIPQA has been shown to have a range of potential applications in scientific research. One of the most promising areas of research involves its use as a fluorescent probe for imaging biological systems. PIPQA has been shown to have excellent fluorescent properties, making it ideal for use in imaging studies. Additionally, PIPQA has been shown to have potential applications in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-13(2)21-11-8-15(9-12-21)20-18(22)16-7-3-5-14-6-4-10-19-17(14)16/h3-7,10,13,15H,8-9,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCXTFJRNNJCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propan-2-ylpiperidin-4-yl)quinoline-8-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)


![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)



![4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide](/img/structure/B7474578.png)





